molecular formula C13H19NO2 B7792437 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Cat. No.: B7792437
M. Wt: 221.29 g/mol
InChI Key: PVZYPDMLAMMCDC-UHFFFAOYSA-N
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Description

The Pyrrolidine (B122466) Scaffold in Drug Discovery and Chemical Biology

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in the architecture of many biologically active compounds. nih.govresearchgate.net Its prevalence in both natural products and synthetic drugs underscores its value as a "privileged scaffold" in medicinal chemistry. nih.gov

Significance of Saturated Nitrogen Heterocycles in Biologically Active Molecules

Saturated nitrogen heterocycles are a dominant feature in the landscape of pharmaceuticals. nih.gov An analysis of FDA-approved drugs revealed that approximately 59% of small-molecule drugs contain a nitrogen heterocycle, with saturated systems like pyrrolidine being particularly prominent. nih.gov Their importance stems from several key properties:

Improved Physicochemical Properties: The presence of the nitrogen atom can increase polarity and aqueous solubility, which are critical for drug absorption and distribution.

Three-Dimensionality: Unlike their flat aromatic counterparts, saturated heterocycles provide a three-dimensional (3D) structure. This spatial complexity allows for more precise and intricate interactions with the complex 3D surfaces of biological targets like proteins and enzymes.

Metabolic Stability: The nitrogen atom can influence the metabolic profile of a molecule, and the saturated ring itself is often more stable to metabolic degradation than unsaturated systems.

Hydrogen Bonding Capability: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a drug molecule to its biological target. nih.gov

The pyrrolidine scaffold is a core component of numerous alkaloids, amino acids (like proline), and a wide array of synthetic pharmaceuticals, demonstrating its versatility across different therapeutic areas. frontiersin.orgnih.gov

Conformational Versatility and Pharmacophore Space Exploration

One of the most significant advantages of the pyrrolidine scaffold is its conformational flexibility. nih.gov The non-planar ring can adopt various "puckered" conformations, often described as envelope or twist forms. This phenomenon, known as pseudorotation, allows the substituents on the ring to be oriented in different spatial arrangements. nih.govresearchgate.net

This versatility is a powerful tool for medicinal chemists in a process called pharmacophore space exploration. A pharmacophore is the specific 3D arrangement of functional groups in a molecule that is responsible for its biological activity. By synthesizing different derivatives of a pyrrolidine-containing compound, chemists can subtly alter the ring's pucker and the orientation of its substituents, effectively exploring different regions of the pharmacophore space to optimize binding to a target receptor. nih.govresearchgate.net This fine-tuning can lead to significant improvements in potency and selectivity.

Stereochemical Contributions to Molecular Chirality and Biological Profiles

The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers. nih.gov This inherent chirality is of paramount importance in drug design because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a completely different biological profile than the other. nih.govresearchgate.net

The ability to control the stereochemistry of pyrrolidine derivatives allows for the development of highly specific drugs that interact with their intended target in a precise, lock-and-key fashion. This specificity can lead to increased efficacy and a reduction in off-target side effects. nih.govresearchgate.net The amino acid L-proline, a substituted pyrrolidine, is a classic example of a chiral building block used extensively in the synthesis of enantiomerically pure pharmaceuticals. nih.gov

The 3,4-Dimethoxyphenyl Moiety in Pharmaceutical Development

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is another structural feature frequently encountered in pharmacologically active molecules. Its electronic and steric properties make it a valuable component in the design of drugs targeting a variety of biological systems.

Pharmacological Relevance of Dimethoxyphenyl-Substituted Compounds

The presence of two methoxy (B1213986) groups on a phenyl ring significantly influences a molecule's properties. Methoxy groups are electron-donating, which can affect the reactivity and binding interactions of the aromatic ring. They can also participate in hydrogen bonding and alter the lipophilicity (fat-solubility) of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The 3,4-dimethoxy substitution pattern is found in a number of compounds with diverse biological activities. For instance, this moiety is a key feature in some cardiovascular drugs and is also explored in the development of agents targeting the central nervous system. The substitution pattern has been shown to be important for the activity of certain enzyme inhibitors and receptor modulators. For example, derivatives of pyrimido[4,5-c]quinolin-1(2H)-one with 3,4,5-trimethoxy substitutions have shown significant antimigratory activity in cancer cell lines. researchgate.net While not identical, the related 3,4,5-trimethoxyphenyl moiety is a critical component of many colchicine (B1669291) binding site inhibitors, which are potent anticancer agents. mdpi.com This suggests that the methoxy substitution pattern on the phenyl ring plays a crucial role in the interaction with biological targets.

Integration of Pyrrolidine and Dimethoxyphenyl Motifs in Novel Chemical Entities

The combination of a pyrrolidine ring with a 3,4-dimethoxyphenyl group in a single molecule, as seen in 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine, is a deliberate strategy in medicinal chemistry aimed at creating hybrid molecules with potentially enhanced or novel pharmacological profiles. This approach, known as molecular hybridization, seeks to merge the desirable properties of each scaffold.

The rationale for integrating these two motifs includes:

Combining Complementary Properties: The pyrrolidine scaffold provides a flexible, chiral, three-dimensional framework that can be optimized for target binding, while the 3,4-dimethoxyphenyl moiety contributes specific electronic and lipophilic characteristics that can influence potency and pharmacokinetic properties.

Exploring New Chemical Space: By linking these two well-established pharmacophores, chemists can generate novel molecular architectures that may interact with biological targets in new and unexpected ways, potentially leading to the discovery of drugs with novel mechanisms of action.

Multi-target Drug Design: In some cases, the two different moieties might interact with different subsites of a single target or even with two different biological targets, leading to a multi-target drug. This is a growing area of interest for the treatment of complex diseases like cancer and neurodegenerative disorders.

While specific research on this compound is limited in the public domain, the principles of medicinal chemistry strongly support the design of such molecules. The synthesis and biological evaluation of libraries of compounds based on this scaffold would be a logical step in the search for new therapeutic agents. For example, studies on pyrrolidin-2-one derivatives have shown that this core can be combined with various aryl groups to produce compounds with antiarrhythmic and adrenolytic properties. researchgate.net Similarly, research on pyrrolidine derivatives has demonstrated their potential as anticancer agents, with the substitution pattern on the scaffold being critical for activity. nih.gov The addition of the 3,4-dimethoxyphenyl group would be a rational extension of such studies, aiming to modulate the activity and properties of the parent pyrrolidine compound.

Research Trajectory of this compound and Related Analogs

While specific, in-depth research on the biological activity of this compound itself is not extensively documented in publicly available literature, the research trajectory of its analogs provides significant insights into its potential therapeutic applications. The structural components of this molecule, the pyrrolidine ring and the dimethoxyphenyl group, are present in numerous compounds investigated for their effects on various biological targets, particularly within the central nervous system.

Analogs Targeting Dopamine (B1211576) and Serotonin (B10506) Receptors

The dimethoxyphenyl moiety is a key feature in many ligands targeting dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders. nih.govnih.gov For instance, derivatives of 2,5-dimethoxyphenylpiperidines have been explored as selective serotonin 5-HT2A receptor agonists. acs.org The precise positioning of the methoxy groups on the phenyl ring is critical for receptor affinity and functional activity. acs.org Given that dopamine receptors play crucial roles in functions like memory, attention, and locomotion, and are targets for treating conditions like Parkinson's disease, the 3,4-dimethoxy substitution pattern in this compound makes it a candidate for investigation as a modulator of dopaminergic pathways. nih.gov

Analogs Targeting Sigma Receptors

Sigma receptors, found throughout the central nervous system, are involved in various cellular functions and are considered therapeutic targets for conditions ranging from neuropathic pain to psychiatric disorders. acs.orgmdpi.com Notably, a compound containing a 3,4-dimethoxyphenyl group, specifically 2-(3,4-dimethoxyphenyl)-1-(7-phenethyl-2,7-diazaspiro mdpi.commdpi.comnonan-2-yl)ethan-1-one, has been investigated as a sigma receptor ligand. acs.org Although the pyrrolidine ring in this analog is part of a larger spirocyclic system, the presence of the dimethoxyphenyl moiety was found to be a key determinant of its affinity for sigma receptors. acs.org This suggests that this compound could also serve as a scaffold for the development of novel sigma receptor ligands.

Anticancer Research

Derivatives of pyrrolidone bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity. nih.gov While the substitution pattern of the methoxy groups is different, this research highlights the potential of combining a pyrrolidine-like core with a methoxy-substituted phenyl ring to develop agents with antiproliferative properties.

The research on these related analogs underscores the potential of this compound as a versatile scaffold in medicinal chemistry. Future research will likely focus on the synthesis of a variety of derivatives and their systematic evaluation against a panel of biological targets, particularly those within the central nervous system, to unlock their full therapeutic potential.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYPDMLAMMCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Methyl Pyrrolidine and Analogs

Retrosynthetic Analysis and Key Disconnections for the (Dimethoxyphenyl)methylpyrrolidine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.net For the 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine scaffold, several logical disconnections can be proposed to devise efficient synthetic routes.

The primary disconnections focus on the C-C and C-N bonds that form the pyrrolidine (B122466) ring and attach the substituent. Two principal retrosynthetic pathways are considered:

Pathway A: Disconnection of the Exocyclic C-C Bond. The most straightforward disconnection breaks the bond between the pyrrolidine ring and the benzylic carbon. This approach simplifies the target molecule into a pyrrolidine-based nucleophile (or its synthetic equivalent) and an electrophilic 3,4-dimethoxybenzyl component, such as veratraldehyde or a 3,4-dimethoxybenzyl halide. This strategy relies on having a pre-functionalized pyrrolidine ring.

Pathway B: Disconnection of the Pyrrolidine Ring. A more fundamental approach involves breaking the bonds of the pyrrolidine ring itself. A powerful strategy for this is a [3+2] cycloaddition disconnection. researchgate.net This method envisions the five-membered ring being formed from a three-atom component and a two-atom component. Specifically, this retrosynthesis leads to an azomethine ylide and an alkene dipolarophile. wikipedia.orgwikipedia.org This approach is highly convergent and allows for the construction of the core ring structure and the introduction of substituents in a single, often stereocontrolled, step.

These conceptual pathways, starting from the final product and working backward, provide a logical framework for designing a synthesis. amazonaws.comnih.gov

Mannich Reaction as a Strategic Approach to α-Aminomethylpyrrolidine Derivatives

The Mannich reaction is a classic multi-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. organic-chemistry.orgwikipedia.org It involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. This reaction is highly valuable for synthesizing nitrogen-containing compounds, including α-substituted pyrrolidine derivatives.

The Mannich reaction is inherently a multi-component reaction (MCR), combining an aldehyde, an amine, and a carbonyl compound with an enolizable proton in a single operation. organic-chemistry.org This characteristic offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. tandfonline.comtandfonline.com In the context of pyrrolidine synthesis, MCRs based on the Mannich reaction or related principles, such as [3+2] cycloadditions of in situ-generated azomethine ylides, provide a powerful platform for assembling highly substituted pyrrolidine heterocycles in a one-pot process. tandfonline.comtandfonline.comrsc.org

The efficiency and selectivity of the Mannich reaction are heavily influenced by the choice of catalyst and solvent. A wide range of catalysts can be employed, from simple acids and bases to more complex organocatalysts and metal complexes. organic-chemistry.org Proline and its derivatives have emerged as powerful organocatalysts for asymmetric Mannich reactions. wikipedia.orgnih.gov The choice of solvent can also be critical; for instance, in some three-component 1,3-dipolar cycloadditions, protic solvents like methanol (B129727) or ethanol (B145695) have been shown to provide excellent yields and diastereoselectivity. nih.gov

Below is a table summarizing various catalytic systems used in Mannich-type reactions for synthesizing pyrrolidine and related structures.

Catalyst SystemReactantsReaction TypeKey Feature
L-Proline / Brønsted Acid / Base2-Ethoxypyrrolidines, KetonesEnamine-mediated MannichGram-scale synthesis of 2-(acylmethylene)pyrrolidine precursors. rsc.org
Chiral PyrrolidineAldehydes, IminesAsymmetric anti-selective MannichProduces amino acid derivatives with high diastereomeric ratios (dr) and enantiomeric excess (ee). nih.gov
(S)-ProlineKetones, Aldehydes, AminesAsymmetric syn-selective MannichOrganocatalyst transforms the ketone into an (E)-enamine, leading to stereoselective attack. wikipedia.org
Copper CatalystsDiorgano Zinc Reagents, Nitroacrylate, AldiminesConjugate Addition/Nitro-MannichOne-pot synthesis of highly functionalized 4-nitropyrrolidin-2-ones as single diastereoisomers. acs.orgnih.gov
Immobilized PyrrolidineAldehydes, Ketones, AminesHeterogeneous Catalytic MannichUse of an immobilized catalyst allows for easier separation and recycling, aligning with green chemistry principles. researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Achieving enantiomeric purity is a central goal in modern organic synthesis. Stereoselective Mannich reactions provide a direct route to chiral β-amino carbonyl compounds, which are precursors to enantiopure pyrrolidines. acs.org The use of chiral organocatalysts, such as proline and its derivatives, has revolutionized this field. nih.govnih.gov These catalysts facilitate the formation of a chiral enamine intermediate, which then attacks the imine on a specific face, thereby controlling the stereochemical outcome of the reaction. wikipedia.org This approach can deliver highly substituted pyrrolidines and prolines with the controlled formation of up to three stereogenic centers in a single step. acs.org Enantioselective copper-catalyzed conjugate addition followed by a nitro-Mannich reaction sequence has also been developed to produce highly crystalline products that can be recrystallized to achieve high enantiopurity. nih.gov

Alternative and Emerging Synthetic Pathways for Pyrrolidine Derivatives

While the Mannich reaction is a powerful tool, other modern synthetic methods offer alternative and complementary strategies for constructing the pyrrolidine ring.

The 1,3-dipolar cycloaddition is a pericyclic reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org This reaction is particularly powerful for pyrrolidine synthesis when using an azomethine ylide as the 1,3-dipole. wikipedia.orgnih.gov Azomethine ylides are versatile intermediates that can be generated in situ from various precursors, including the condensation of α-amino acids with aldehydes or the ring-opening of aziridines. wikipedia.orgnih.govacs.org

The subsequent [3+2] cycloaddition with an alkene (the dipolarophile) is a highly convergent and often stereospecific reaction that can create up to four new contiguous stereocenters in a single step. nih.govrsc.org The regioselectivity and stereoselectivity of the cycloaddition can be controlled by the nature of the substituents on both the ylide and the dipolarophile, as well as by the use of chiral catalysts. rsc.orgacs.org This makes the 1,3-dipolar cycloaddition of azomethine ylides a premier strategy for the enantioselective synthesis of complex pyrrolidine structures. nih.govrsc.orgacs.org

The table below provides examples of this strategy.

Azomethine Ylide PrecursorDipolarophileCatalyst/ConditionsKey Feature
Isatin, Glycine Methyl Ester(Z)-5-arylidine-2-thioxothiazolidin-4-onesEt3N, RefluxOne-pot, three-component synthesis of spirooxindole pyrrolidine derivatives. tandfonline.com
Benzyl(methoxymethyl)(trimethylsilylmethyl)amineElectron-deficient alkenesTrifluoroacetic acid (catalytic)Continuous flow synthesis of pyrrolidines. nih.gov
Amide/Lactam with EWG or TMS groupConjugated AlkenesVaska's complex [IrCl(CO)(PPh3)2], TMDSReductive generation of stabilized and unstabilized azomethine ylides for pyrrolidine synthesis. nih.govacs.org
N-tert-butanesulfinyl imine, Glycine α-imino ester derivative1-AzadienesAg2CO3Highly diastereoselective synthesis of densely substituted proline derivatives with up to four stereocenters. acs.org
Isatins, α-Amino AcidsMaleimidesEtOH, Room TempGreen synthesis of N-fused pyrrolidinyl spirooxindoles with excellent diastereoselectivity. nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Reductive Amination Protocols for Pyrrolidine Ring Formation

Reductive amination is a highly effective and widely utilized method for synthesizing amines and nitrogen-containing heterocycles. thieme-connect.com The intramolecular version of this reaction is a key strategy for forming the pyrrolidine ring, typically starting from a γ-aminoketone or a related precursor that cyclizes in situ. This process involves the formation of a cyclic imine or enamine intermediate, which is then reduced to the corresponding pyrrolidine.

A prominent approach involves the one-pot deprotection and reductive cyclization of N-protected γ-amino ketones. For instance, tert-butyl (4-oxo-4-arylbutyl)carbamate substrates can be converted into 2-substituted arylpyrrolidines. thieme-connect.com In this process, the key step is an iridium-catalyzed intramolecular asymmetric reductive amination (IARA), which efficiently yields chiral 2-arylpyrrolidines. thieme-connect.com While this has been demonstrated for various aryl groups, the synthesis of the specific 3,4-dimethoxyphenyl analog is conceptually identical. The reaction typically employs an iridium catalyst complexed with a chiral ligand to achieve high yields and enantioselectivity. thieme-connect.com

Biocatalysis offers a green and highly selective alternative to metal catalysts. Transaminases (TAs) have been successfully used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloro ketones. acs.orgnih.gov The process involves the enzymatic amination of the ketone to form an amino group, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. acs.orgnih.gov This method provides access to both enantiomers of the product with high enantiomeric excess by selecting the appropriate (R)- or (S)-selective transaminase. acs.orgnih.gov

Below is a table summarizing representative conditions for the synthesis of 2-arylpyrrolidines via intramolecular reductive amination.

Table 1: Synthesis of 2-Arylpyrrolidines via Intramolecular Reductive Amination

Precursor Type Catalyst/Enzyme Reductant Key Features Yield (%) Enantiomeric Excess (ee, %) Ref
tert-Butyl (4-oxo-4-arylbutyl)carbamate Iridium/Chiral Ferrocene Ligand H₂ One-pot deprotection & cyclization Up to 98 Up to 92 thieme-connect.com
ω-Chloroketones Transaminase (TA) Isopropylamine (amine donor) Biocatalytic, access to both enantiomers Up to 90 >99.5 acs.orgnih.gov

Ring Construction from Cyclic or Acyclic Precursors

The construction of the pyrrolidine ring can be achieved from either acyclic or cyclic starting materials, employing various cyclization strategies. mdpi.com

A powerful method for ring construction from acyclic precursors is the [3+2] cycloaddition reaction. researchgate.netmdpi.commdpi.com This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene. To synthesize this compound, this strategy could involve the reaction of an azomethine ylide with a styrene (B11656) derivative, such as 3,4-dimethoxystyrene. The azomethine ylide itself can be generated in situ from various precursors, including the desilylation of N-(trimethylsilylmethyl)amines or the decarboxylation of α-amino acids. mdpi.commdpi.com The use of chiral catalysts or auxiliaries can render these cycloadditions highly diastereoselective and enantioselective, allowing for the creation of multiple stereocenters in a single step. nih.gov

Another approach from acyclic precursors is the intramolecular cyclization of suitably functionalized linear chains. For example, the ring closure of activated oximes, initiated by the nucleophilic attack of a stabilized enolate, provides a rapid route to substituted pyrrolines, which can be subsequently reduced to the corresponding pyrrolidines. nih.gov Similarly, the cyclization of ω-haloamines, often generated in situ from ω-halo ketones via enzymatic transamination, is an effective method for forming the pyrrolidine ring. acs.orgnih.gov

Ring construction can also be accomplished using cyclic precursors through ring-contraction or ring-expansion reactions. While less common for this specific target, such skeletal reorganization strategies represent a valid approach to the pyrrolidine core. mdpi.com

Table 2: Ring Construction Strategies for Substituted Pyrrolidines

Strategy Precursors Key Features Ref
[3+2] Cycloaddition Azomethine Ylide + Alkene (e.g., Styrene derivative) Forms ring and sets stereochemistry simultaneously. mdpi.comnih.gov
Intramolecular Cyclization ω-Chloroketones Biocatalytic amination triggers spontaneous cyclization. acs.orgnih.gov
Intramolecular Cyclization Activated Oximes + Enolates Nucleophilic ring closure provides pyrrolines, then reduction to pyrrolidines. nih.gov

Functionalization of Preformed Pyrrolidine Rings

An alternative to building the pyrrolidine ring from the ground up is to start with a preformed pyrrolidine scaffold and introduce the desired (3,4-dimethoxyphenyl)methyl substituent. Proline and its derivatives are common and readily available starting materials for this purpose. sigmaaldrich.comorganic-chemistry.org

One of the most direct methods is the N-alkylation of pyrrolidine itself or the C-alkylation of a proline derivative. However, for C-C bond formation at the 2-position, a common strategy involves the reaction of a proline-derived electrophile with a suitable nucleophile. For instance, a Grignard reagent, such as (3,4-dimethoxybenzyl)magnesium bromide, can be added to an N-protected proline derivative like a prolinol or a related ester. researchgate.net

A more modern and versatile approach is the use of cross-coupling reactions. For example, a synthetic route to 4-(arylmethyl)proline derivatives has been developed using a Suzuki cross-coupling reaction. ethz.ch This methodology involves the hydroboration of a 4-methyleneproline (B1208900) derivative, followed by a palladium-catalyzed Suzuki reaction with an aryl bromide. ethz.ch A similar strategy could be adapted for 2-substituted analogs, starting from a 2-methylenepyrrolidine derivative and coupling it with 4-bromo-1,2-dimethoxybenzene.

Functionalization can also occur at other positions of the pyrrolidine ring. For example, 3-substituted prolines can be synthesized via 1,4-addition of organometallic reagents to a 2,3-didehydroprolinate precursor. nih.gov

Table 3: Functionalization Strategies Starting from Proline Derivatives

Reaction Type Reagents Key Features Ref
Suzuki Cross-Coupling Methylene-proline derivative + Aryl bromide + Pd catalyst Versatile method for introducing various arylmethyl groups. ethz.ch
Grignard Reaction Proline-derived ester/aldehyde + Grignard reagent Classic C-C bond formation. researchgate.net
Michael Addition Didehydroprolinate + Organocuprate Creates C-3 substituted prolines. nih.gov

Green Chemistry Approaches in Pyrrolidine Synthesis

Green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For pyrrolidine synthesis, key green approaches include the use of microwave-assisted organic synthesis (MAOS) and ultrasound irradiation.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rsc.orgnih.gov The technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.

In the context of pyrrolidine synthesis, MAOS can be applied to various reaction types. For instance, microwave irradiation has been successfully used for the N-alkylation of pyrrolidine-fused heterocycles. nih.gov In one study, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes at 75°C using microwave heating, a significant improvement over conventional methods. nih.gov This demonstrates the potential for rapidly functionalizing a preformed pyrrolidine ring with a (3,4-dimethoxybenzyl) halide under microwave conditions. Furthermore, cyclocondensation reactions to form heterocyclic systems, which are often slow under thermal conditions, can be greatly accelerated with microwave assistance. organic-chemistry.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Heating Microwave-Assisted Synthesis (MAOS) Ref
1,3-Dipolar Cycloaddition 8 hours reaction time 4 hours reaction time, reduced energy nih.gov
N-Alkylation Long reaction times (hours) 5 minutes reaction time nih.gov
Cyclocondensation Often requires high temperatures and long durations Significantly shorter reaction times and high yields nih.govorganic-chemistry.org

Ultrasound Irradiation Techniques

Ultrasound irradiation is another green chemistry technique that enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.netnih.gov

Ultrasound-assisted synthesis offers several advantages, including shorter reaction times, improved yields, and milder reaction conditions compared to conventional methods. researchgate.netmdpi.com It has been applied to a wide range of organic transformations, including multicomponent reactions for the synthesis of complex heterocycles. For example, an ultrasound-activated, four-component reaction has been developed for the synthesis of highly substituted pyrrolidin-2-ones. researchgate.net The use of ultrasound can promote atom-economical processes and often allows for the use of more environmentally benign solvents, such as water or ethanol. researchgate.net The application of ultrasound to the key bond-forming reactions in the synthesis of this compound, such as reductive amination or cycloaddition, could therefore provide a more sustainable and efficient manufacturing process. researchgate.netnih.gov

Table 5: Advantages of Ultrasound-Assisted Synthesis

Feature Description Ref
Rate Acceleration Shorter reaction times (minutes vs. hours). researchgate.netmdpi.com
Higher Yields Improved conversion of starting materials to products. nih.gov
Milder Conditions Reactions can often be conducted at lower temperatures. researchgate.net
Green Solvents Facilitates reactions in environmentally friendly media like water. researchgate.net

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies

Systematic Structural Modifications of the Pyrrolidine (B122466) Core

The pyrrolidine ring is a versatile scaffold that allows for extensive structural modification. nih.gov Its non-planar, puckered nature provides a three-dimensional framework that can be finely tuned to optimize interactions with biological targets. nih.gov Modifications at the nitrogen atom and the ring carbons, as well as the control of stereochemistry, are key strategies in modulating biological activity. nih.govnih.gov

Impact of Substitutions at Nitrogen (N1)

For instance, in a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides, the length of the N-alkyl chain was found to dramatically influence stereospecificity for dopamine (B1211576) D2 receptors. nih.gov For N-ethyl substituted compounds, the (S)-enantiomer was more potent, whereas for N-n-hexyl substituted compounds, the (R)-enantiomer showed higher potency. nih.gov This suggests that the N-alkyl group interacts with a specific hydrophobic pocket in the receptor and that the optimal chain length is dependent on the stereochemistry of the rest of the molecule. nih.gov Similarly, in another series, N-methylation of related phenethylamine (B48288) compounds led to a tenfold reduction in affinity at 5-HT2A receptors, indicating that N-substitution can be unfavorable for certain targets. acs.org

Table 1: Effect of N-Alkyl Chain Length on Dopamine D2 Receptor Affinity Data synthesized from findings on related benzamide (B126) structures. nih.gov

N-Substituent Preferred Stereoisomer Relative Potency
Ethyl S More Potent
n-Propyl S More Potent
n-Butyl R More Potent
n-Hexyl R More Potent

Influence of Substitutions at Pyrrolidine Ring Carbons (e.g., C2, C3, C5)

Substituents on the carbon atoms of the pyrrolidine ring play a significant role in defining the molecule's orientation and interaction with its biological target. nih.gov The position, size, and electronic properties of these substituents can drastically alter biological activity. nih.govnih.gov

C2 Substitutions: The C2 position is pivotal as it often dictates the spatial relationship between the pyrrolidine ring and the appended side chain (in this case, the 3,4-dimethoxybenzyl group). Substituents at C2 can influence the basicity of the pyrrolidine nitrogen. nih.gov

C3 Substitutions: SAR analyses on pyrrolidine-2,5-dione scaffolds have revealed that substituents at the C3 position strongly affect anticonvulsant activity. nih.gov For example, 3-benzhydryl and 3-isopropyl derivatives showed significant protection in specific anticonvulsant tests. nih.gov This highlights that bulky or lipophilic groups at C3 can be beneficial for certain central nervous system activities.

C4 Substitutions: Fluorine substitution at the C4 position has been shown to control the puckering of the pyrrolidine ring through inductive and stereoelectronic effects. nih.gov This conformational control can enhance binding to specific targets. For instance, the cis-configuration of substituents at positions 3 and 4 of a pyrrolidine ring was found to be preferred over the trans orientation for PPARα/γ dual agonists. nih.gov

C5 Substitutions: In studies of pyrrolidin-2-one derivatives, modifications leading to pyrrolidine-2,5-diones have been explored, indicating that oxidation at the C5 position and subsequent substitution can lead to compounds with different activity profiles, such as anticonvulsant properties. nih.gov

Stereoisomeric Effects on Biological Activity

Chirality is a fundamental aspect of the SAR of pyrrolidine derivatives, as biological systems like receptors and enzymes are themselves chiral. nih.gov The spatial orientation of substituents can lead to vastly different biological profiles for different stereoisomers. nih.govresearchgate.net

A striking example is seen in N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides, where the biological activity is highly dependent on the absolute configuration at the C2 position of the pyrrolidine ring. nih.gov In the N-ethyl substituted series, stereoisomers with the (S) configuration were more potent dopamine D2 antagonists than their (R) counterparts. nih.gov However, this stereospecificity inverted as the N-alkyl side chain was lengthened to n-butyl or n-hexyl, with the (R) configuration becoming more potent. nih.gov This reversal underscores a complex interplay between the stereocenter and other substituents in defining the optimal fit with the receptor.

Table 2: Influence of C2-Stereochemistry on Dopamine D2 Receptor Binding Data derived from related N-substituted pyrrolidinyl methyl-benzamides. nih.gov

Compound Series C2-Configuration Biological Activity
1-Ethyl-substituted S More potent
1-Ethyl-substituted R Less potent
1-n-Hexyl-substituted S Less potent
1-n-Hexyl-substituted R More potent

Elucidation of the Role of the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is a common pharmacophore in many biologically active compounds, often serving as a key recognition element for receptor binding. Its electronic properties and potential for hydrogen bonding from the methoxy (B1213986) oxygens are critical to its function.

Positional Isomerism of Methoxy Groups and Analogous Substituents

The arrangement of the methoxy groups on the phenyl ring is crucial for activity. Moving the substituents can alter the electronic distribution and steric profile of the ring, thereby affecting how it fits into a binding pocket.

Studies on related structures have shown that positional isomerism has a profound impact on activity. For example, in a series of 1,2,5-oxadiazoles, a 3-ethoxy-4-methoxyphenyl substituent resulted in a compound with an IC50 value of 0.034 µM against P. falciparum, while the corresponding 4-ethoxy-3-methoxy analogue was nearly ten times less potent (IC50 = 0.275 µM). mdpi.com This highlights a strict regiochemical requirement for the alkoxy substituents. In other studies on dimethoxyphenylpiperidines, the 2,5-dimethoxy substitution pattern was found to be favorable for 5-HT2A receptor agonism. acs.org The resonance effect of the methoxy groups is often critical for activity, and this effect is highly dependent on the substitution pattern (ortho, meta, or para). nih.gov

Table 3: Effect of Phenyl Ring Substitution Pattern on Antiplasmodial Activity Data from a study on related 1,2,5-oxadiazole analogs. mdpi.com

Phenyl Substituent IC50 (µM)
3-Ethoxy-4-methoxyphenyl 0.034
4-Ethoxy-3-methoxyphenyl 0.275
3-Chloro-4-methoxyphenyl 0.323

Bioisosteric Replacements on the Aromatic Ring

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comdrughunter.com This involves replacing a functional group, such as the 3,4-dimethoxyphenyl moiety, with another group that retains similar biological activity. nih.gov

For the 3,4-dimethoxyphenyl group, several bioisosteric replacements have been explored. For example, replacing the phenyl ring with heterocyclic systems can lead to improved properties. The replacement of the 3,4-dimethoxy moiety with an indazole ring has been shown to maintain metabolic stability while reducing plasma protein binding. cambridgemedchemconsulting.com Other potential bioisosteric replacements for a phenyl ring include heterocycles like pyridyl and thiophene (B33073) rings. cambridgemedchemconsulting.com Furthermore, individual methoxy groups can be replaced by other small, hydrogen-bond-accepting groups. For instance, replacing a methyl group on a phenyl ring with a chlorine atom, or removing it entirely, has been shown to modulate antiproliferative potency, although in some cases this led to reduced activity. nih.gov This indicates that while bioisosteric replacement is a powerful tool, the specific context of the molecule and its target is paramount. nih.gov

Contribution of the Methylene (B1212753) Linker to Molecular Recognition

Studies on related benzylamine (B48309) structures have shown that the linker's nature significantly influences binding affinity. The flexibility of the methylene bridge in 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine allows the molecule to navigate the binding site and adopt a low-energy conformation that maximizes favorable contacts. In some contexts, such as with certain kinases, a methylene group at the 2-position of a pyrrolidine scaffold has been observed to participate in spontaneous intramolecular cyclization events upon binding, a phenomenon that can dramatically alter selectivity and potency. nih.gov

The energetic contribution of such linkers is a key aspect of fragment-based drug design. While the linker itself may not form direct interactions with the target, its conformational preferences and inherent flexibility can impose an entropic penalty upon binding. nih.gov Therefore, the specific length and flexibility of the methylene linker in this compound are critical determinants of its molecular recognition profile. Research on analogous systems suggests that an electropositive linker between a pyrrolidine head and an aryl tail can be beneficial for activity, a characteristic fulfilled by the methylene group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity. These methods are invaluable for understanding the structural requirements for potency and for designing new, more effective molecules. nih.gov For a compound like this compound, both 2D and 3D-QSAR approaches can provide significant insights.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of molecules. These techniques require the alignment of a set of structurally related molecules to a common template to derive correlations between their 3D fields (e.g., steric and electrostatic) and their biological activities. nih.gov

CoMFA and CoMSIA are instrumental in elucidating the 3D steric and electronic requirements for a ligand to bind effectively to a receptor. For a series of compounds including analogs of this compound, these analyses would involve aligning the molecules, often based on the common pyrrolidine and dimethoxyphenyl scaffolds.

CoMFA (Comparative Molecular Field Analysis) calculates the steric and electrostatic fields around the aligned molecules. The resulting contour maps highlight regions where bulky groups (steric fields) or specific charge distributions (electrostatic fields) are favorable or unfavorable for activity. For instance, in studies of related pyrrolidine-based inhibitors, CoMFA has indicated that steric hindrance near the pyrrolidine ring can be detrimental, while bulky groups on the aryl moiety might be beneficial. nih.govresearchgate.net

CoMSIA (Comparative Molecular Similarity Indices Analysis) extends the CoMFA concept by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the intermolecular interactions governing binding. nih.gov For this compound, CoMSIA could reveal the importance of the hydrophobic nature of the benzyl (B1604629) group and the hydrogen bond accepting capacity of the methoxy groups for biological activity.

Below is an illustrative data table summarizing typical statistical results from CoMFA and CoMSIA studies on analogous pyrrolidine derivatives, as specific data for the target compound is not publicly available.

Analysis Typeq² (Cross-validated r²)r² (Non-cross-validated r²)Field Contributions
CoMFA 0.6510.882Steric: 59.8%, Electrostatic: 40.2%
CoMSIA 0.6610.803Steric, Electrostatic, H-bond Donor, H-bond Acceptor

This table is illustrative and based on data for analogous pyrrolidine-based inhibitors of dipeptidyl peptidase IV. nih.gov

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment, a significant advantage over 3D-QSAR methods. semanticscholar.org It generates molecular holograms, which are fingerprints of all possible molecular fragments within a compound. semanticscholar.org These holograms are then correlated with biological activity using partial least squares (PLS) regression.

The HQSAR method can identify key structural fragments that contribute positively or negatively to the biological activity. For this compound, an HQSAR analysis would break down the molecule into its constituent fragments and map their contributions. For example, the analysis could highlight the importance of the 3,4-dimethoxyphenyl fragment or the 2-substituted pyrrolidine core for the observed activity. nih.gov The results are often visualized as color-coded diagrams, where atoms and fragments are colored based on their contribution to the activity. nih.gov

HQSAR Model ParameterValue/Setting
Fragment DistinctionAtoms, Bonds, Connectivity
Fragment Size2-5 atoms
Hologram Length61 bins
0.802
0.972

This table is illustrative and based on data for a series of tricyclic phthalimide (B116566) HIV-1 IN inhibitors. nih.gov

These models can be built using a variety of machine learning algorithms, such as random forests or support vector machines, trained on datasets of compounds with known biological activities. nih.gov The models learn the complex relationships between chemical structure and biological response. For instance, a predictive model could be developed to estimate the binding affinity of new 2-benzylpyrrolidine (B112527) analogs to a specific receptor.

The development of robust predictive models relies on high-quality, curated datasets and appropriate validation techniques to ensure their predictive power. nih.gov For central nervous system (CNS) active compounds, these models often incorporate descriptors related to properties like lipophilicity and the number of hydrogen bond donors and acceptors, which are critical for blood-brain barrier penetration. acs.org

Modeling ApproachKey DescriptorsPredicted Endpoint
Machine Learning (Random Forest)Molecular Fingerprints, Physicochemical PropertiesBiological Potency (e.g., IC50)
Pharmacophore ModelingH-bond donors/acceptors, hydrophobic features, aromatic ringsReceptor Binding Affinity
3D-QSAR (CoMFA/CoMSIA)Steric and Electrostatic FieldsInhibitory Activity

This table provides a general overview of predictive modeling approaches.

Mechanistic Investigations of Biological Activities Preclinical Focus

Enzyme Inhibition Profiles and Molecular Mechanisms

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Research into 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine and its derivatives has explored their effects on a range of enzymatic targets.

Inhibition of Key Metabolic Enzymes (e.g., α-Amylase, α-Glucosidase)

Currently, there is no specific research available in the public domain that details the inhibitory activity of this compound on the metabolic enzymes α-Amylase and α-Glucosidase.

Modulation of Kinase Activity (e.g., Cdk5/p25 Complex)

Direct studies on the modulatory effect of this compound on the Cdk5/p25 complex have not been reported in the available scientific literature.

Interactions with DNA-Modifying Enzymes (e.g., Dihydrofolate Reductase, PARP-1/2)

There is no specific data from published studies on the interactions of this compound with DNA-modifying enzymes such as Dihydrofolate Reductase or PARP-1/2.

Inhibition of Proteolytic Enzymes (e.g., Matrix Metalloproteinases)

The inhibitory potential of this compound against matrix metalloproteinases has not been specifically investigated in available research.

Antimicrobial Enzyme Targets (e.g., DNA Gyrase, Topoisomerase IV, Urease)

While pyrrolidine (B122466) derivatives are a known class of compounds with antimicrobial potential, specific studies detailing the mechanistic action of this compound on microbial enzymes like DNA Gyrase, Topoisomerase IV, or Urease are not present in the current body of scientific literature.

Receptor Interactions and Functional Agonism/Antagonism

The interaction of small molecules with cellular receptors is fundamental to their pharmacological effects. While related structures, such as 2,5-dimethoxyphenylpiperidines, have been investigated as selective serotonin (B10506) 5-HT2A receptor agonists, there is a lack of specific research on the receptor binding profile and functional agonism or antagonism of this compound itself nih.gov. General studies on pyrrolidines suggest this class of compounds can interact with various receptors, but specific data for the title compound is not available nih.govmdpi.com.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression. nih.gov These receptors are crucial in various physiological processes, including lipid and glucose metabolism, energy homeostasis, and inflammation. mdpi.comnih.gov The PPAR family has three main subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and functions. mdpi.commdpi.com PPARα is primarily involved in fatty acid catabolism, while PPARγ is a key regulator of glucose metabolism and adipocyte differentiation. nih.govmdpi.com

A wide array of natural and synthetic compounds can act as ligands for PPARs. mdpi.com While no direct preclinical studies have been published that specifically document the interaction between this compound and PPARs, the general role of these receptors in modulating metabolic and inflammatory pathways makes them a theoretical target for novel chemical entities. The anti-inflammatory and metabolic effects observed in related compounds are sometimes mediated through PPAR activation, suggesting a potential, though unconfirmed, avenue for investigation for this pyrrolidine derivative. youtube.com

Serotonin Receptors (e.g., 5-HT2A)

The serotonin (5-HT) system, with its numerous receptor subtypes, is a primary target for many centrally acting drugs. nih.govmdpi.com The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is particularly noted for its role in perception, cognition, and mood. nih.govnih.gov It is the main target for classic psychedelic compounds and a key site of action for some atypical antipsychotics. nih.govresearchgate.net

The structure of this compound contains a phenethylamine (B48288) backbone, a common feature in many 5-HT₂A receptor agonists. researchgate.net Research on related phenethylamine derivatives indicates that the substitution pattern on the phenyl ring and the nature of the amine group are critical for affinity and efficacy at the 5-HT₂A receptor. nih.gov For instance, N-benzyl phenethylamines have been shown to be potent and highly efficacious agonists at the rat 5-HT₂A receptor. researchgate.net While direct binding data for this compound is not available, the table below presents data for structurally related compounds to illustrate typical interactions with serotonin receptors.

Table 1: Binding Affinities and Functional Potencies of Related Phenethylamine Compounds at Serotonin Receptors

Compound Receptor Assay Type Value (Ki, nM) Efficacy
2,4,5-trimethoxyamphetamine (TMA-2) 5-HT₂A Binding Affinity High Affinity Agonist
N-benzyl-2,5-dimethoxyphenethylamine 5-HT₂A Binding Affinity High Affinity Agonist
N-benzyl-2,4-dimethoxyphenethylamine 5-HT₂A Binding Affinity High Affinity Agonist

This table is for illustrative purposes and shows data for related compounds, not this compound itself. Data synthesized from multiple sources. nih.govresearchgate.net

Other G-Protein Coupled Receptors or Ligand-Gated Ion Channels

Beyond serotonin receptors, the broader families of G-protein coupled receptors (GPCRs) and ligand-gated ion channels (LGICs) represent a vast landscape of potential drug targets. nih.govnih.govfrontiersin.org GPCRs are the largest family of membrane receptors and are targeted by a significant portion of all approved drugs. nih.govresearchgate.net LGICs are critical for rapid synaptic transmission in the nervous system. nih.gov

There is no specific preclinical data characterizing the activity of this compound at other GPCRs (such as dopamine (B1211576) or adrenergic receptors) or at any LGICs. Phenethylamine scaffolds can sometimes exhibit cross-reactivity with other monoamine receptors, but this requires empirical validation for each specific compound. nih.gov Similarly, while pyrrolidine moieties are found in ligands for various channels, the specific activity profile of this compound remains undetermined. nih.govnih.gov

Cellular Pathway Modulation in Disease Models

The potential therapeutic utility of a compound is often explored through its ability to modulate cellular pathways implicated in various diseases. Based on its structural components, this compound could theoretically influence inflammatory, antioxidant, and metabolic pathways.

Anti-inflammatory Pathways

The pyrrolidine and pyrrole (B145914) heterocyclic structures are present in a number of compounds that exhibit anti-inflammatory properties. pensoft.net The mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govmdpi.com For example, some pyrrole-containing compounds have demonstrated significant anti-inflammatory effects in preclinical models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). pensoft.net

While the anti-inflammatory potential of this compound has not been directly tested, the data from related compounds suggest a possible mechanism of action.

Table 2: In Vitro Anti-inflammatory Activity of a Related Pyrrolidine Compound

Compound Target Enzyme IC₅₀ (µg/mL)
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate COX-1 314
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate COX-2 130
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate 5-LOX 105

This table shows data for a related pyrrolidine derivative to illustrate potential anti-inflammatory targets. mdpi.com

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases. researchgate.net Compounds containing phenolic and methoxyphenolic structures are often investigated for their antioxidant properties. These molecules can act as radical scavengers, donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). mdpi.comresearchgate.net

The 3,4-dimethoxyphenyl group in this compound is a derivative of a phenol, suggesting it may possess antioxidant capabilities. Studies on other pyrrole-based compounds have demonstrated neuroprotective and antioxidant properties in vitro, attributed to their ability to scavenge free radicals. nih.gov The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. researchgate.netmdpi.com While specific data for this compound is unavailable, related methoxyphenol derivatives have shown positive results in such assays. researchgate.net

Anticonvulsant Mechanisms (e.g., GABAergic System, Ion Channels)

The anticonvulsant effects of many central nervous system active compounds are often attributed to their interaction with key neurotransmitter systems and ion channels. For a compound like this compound, investigations would likely focus on the following areas:

GABAergic System: The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its enhancement is a common mechanism of action for many anticonvulsant drugs. Research into related pyrrolidine derivatives suggests that potential mechanisms could involve modulation of GABAA receptors, either directly as agonists or as positive allosteric modulators that enhance the effect of GABA. Another avenue of investigation would be the inhibition of GABA reuptake or the modulation of GABA-metabolizing enzymes, both of which would lead to increased synaptic concentrations of GABA.

Ion Channels: Dysregulation of ion channel function is a hallmark of epilepsy. Therefore, the interaction of this compound with various ion channels would be a critical area of study.

Sodium Channels: Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Many anticonvulsants act by blocking these channels, thereby reducing neuronal excitability. Studies would aim to determine if this compound can modulate sodium channel activity, and if so, which subtypes it preferentially targets.

Calcium Channels: Voltage-gated calcium channels, particularly T-type and L-type, are implicated in the generation of seizures. The ability of the compound to block or modulate these channels would be a key area of investigation. For instance, some pyrrolidine-2,5-dione derivatives have been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels. nih.govnih.govmdpi.com

A comprehensive investigation would involve a battery of in vitro and in vivo experiments to elucidate these potential mechanisms.

Investigation of Stereoselective Biological Recognition

The this compound molecule contains a chiral center at the 2-position of the pyrrolidine ring, meaning it can exist as two different stereoisomers (enantiomers): (R)-2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine and (S)-2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine. It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different biological activities, potencies, and metabolic profiles due to the stereospecific nature of biological receptors and enzymes.

A critical aspect of the preclinical investigation of this compound would be to synthesize and isolate the individual enantiomers and evaluate their biological activities separately. Research on other chiral pyrrolidine derivatives has demonstrated clear stereoselectivity in their anticonvulsant actions. For example, studies on the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) revealed that the (R)-enantiomer was responsible for its neuroprotective effects, while the (S)-enantiomer possessed more potent anticonvulsant activity through a different mechanism. nih.gov

Therefore, a thorough investigation of this compound would necessitate a comparative study of its enantiomers to determine if one is more potent or has a more favorable therapeutic profile than the other or the racemic mixture. This would involve comparing their efficacy in anticonvulsant models and their affinity for various biological targets.

Computational and in Silico Approaches in Research and Development

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and StabilityInformation regarding DFT calculations to investigate the reaction mechanisms or thermodynamic stability of "2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine" is not available in the searched resources.

Elucidation of Transition States and Energy Barriers in Synthesis

Computational chemistry serves as a powerful tool for understanding the mechanistic pathways of synthesizing pyrrolidine (B122466) derivatives. whiterose.ac.ukresearchgate.net Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface of a reaction, identifying the structures of intermediates and, crucially, the transition states that connect them. acs.orgnih.gov This allows for the precise calculation of activation energies (energy barriers), which are the rate-determining factors of a chemical transformation.

For a molecule such as this compound, synthetic routes, like the asymmetric 'clip-cycle' synthesis or intramolecular C-H amination, can be modeled. whiterose.ac.ukacs.org By calculating the free energies of various potential transition states, researchers can predict the most favorable reaction pathway. whiterose.ac.uk For example, in a catalyzed reaction, computations can reveal how a catalyst, such as a chiral phosphoric acid, stabilizes a particular transition state to favor the formation of one stereoisomer over another. whiterose.ac.uk This predictive capability is vital for optimizing reaction conditions—including temperature, solvent, and catalyst choice—to maximize yield and stereoselectivity. whiterose.ac.ukemich.edu

Table 1: Hypothetical DFT Calculation Results for a Key Synthetic Step This table illustrates the type of data generated from computational analysis of a reaction pathway, such as an aza-Michael cyclization, to form the pyrrolidine ring.

SpeciesMethod/Basis SetSolvent ModelRelative Energy (kcal/mol)
ReactantsB3LYP/6-31G SMD (Toluene)0.00
Transition State AB3LYP/6-31GSMD (Toluene)+22.5
Transition State BB3LYP/6-31G SMD (Toluene)+28.1
ProductB3LYP/6-31GSMD (Toluene)-15.7

Analysis of Iminium Ion Stability

Iminium ions are common intermediates in the synthesis and functionalization of pyrrolidines. nih.govnih.gov The stability of these charged intermediates can significantly influence reaction outcomes. Computational methods, particularly DFT, are used to quantitatively assess the relative stability of various iminium ions. nih.govacs.org Studies have computationally examined the equilibria between different iminium ions and carbonyl compounds, allowing for predictions of which species will predominate in a reaction mixture. nih.govresearchgate.net

The relative stability is typically determined by calculating the energies of exchange reactions where a secondary amine, like pyrrolidine, is transferred between two different carbonyl compounds. nih.gov Factors influencing stability, such as the degree of conjugation or the electronic effects of substituents on the pyrrolidine ring, can be systematically evaluated. acs.org For this compound, computational analysis could predict the stability of its corresponding iminium ion relative to other potential intermediates, offering insight into its reactivity in, for example, asymmetric organocatalyzed reactions. nih.govub.edu These calculations are often performed using functionals like M06-2X with basis sets such as 6-311+G(d,p), and can include solvent effects through models like the CPCM (Conductor-like Polarizable Continuum Model). acs.orgub.edu

Table 2: Calculated Relative Stabilities of Pyrrolidine-Derived Iminium Ions Based on data from computational studies on analogous systems, this table shows how different substituents affect the thermodynamic stability of iminium ions relative to a baseline (pyrrolidine). ub.edu

Pyrrolidine DerivativeCalculation LevelΔE (kcal/mol, Gas Phase)ΔE (kcal/mol, Water/CPCM)
Pyrrolidine (Reference)M06-2X/6-311+G(d,p)0.00.0
O-TBDPS-prolinolM06-2X/6-311+G(d,p)-15.2-0.2
Methyl prolinateM06-2X/6-311+G(d,p)+1.8+3.3
MacMillan-1 catalystM06-2X/6-311+G(d,p)+12.3+10.6

Target Identification and Mechanism of Action Prediction

Once a compound is synthesized, a critical step is to identify its biological targets to understand its mechanism of action (MoA). nih.gov In silico target fishing, or reverse screening, is a computational strategy used to identify potential protein targets for a small molecule like this compound. mdpi.com This approach is crucial for elucidating a compound's therapeutic potential and anticipating off-target effects. mdpi.com These methods can be broadly categorized into ligand-based and structure-based approaches. mdpi.com

Chemogenomics and Transcriptomic Profiling for Target Discovery

Chemogenomics expands on single-target approaches by systematically investigating the interactions of entire classes of compounds against families of related proteins, such as G-protein-coupled receptors (GPCRs) or kinases. nih.govresearchgate.net By screening a compound like this compound against a panel of targets, a bioactivity profile is generated. This profile can be compared to those of known drugs to infer the MoA. researchgate.net This strategy helps identify "privileged structures"—scaffolds that are often active against a particular target family. nih.gov

Transcriptomic profiling offers another powerful, data-driven method for generating hypotheses about a compound's MoA. nih.gov This involves treating cells with the compound of interest and measuring the resulting changes in gene expression using techniques like RNA-sequencing. The resulting gene expression signature is then compared to a reference database, such as the Connectivity Map (CMap), which contains profiles for thousands of compounds with known MoAs and from genetic perturbations (e.g., gene knockdowns). nih.gov A strong correlation between the expression signature of this compound and that of a known drug or a specific gene knockdown can point directly to its target or pathway. nih.gov

Integration of High-Throughput Screening Data

High-Throughput Screening (HTS) generates vast amounts of data on the activity of compounds against biological targets. nih.gov Computational approaches are essential for mining this data to identify promising "hits" and prioritize them for further development. nih.govyoutube.com For a novel compound, HTS data can be integrated with computational models to build a more comprehensive understanding of its activity.

Machine learning algorithms can be trained on large HTS datasets to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the activity of new compounds, like this compound, or be used to virtually screen large compound libraries to find molecules with similar activity profiles. youtube.com Furthermore, integrating HTS data with protein structures and molecular docking results can help validate predicted binding modes and rationalize observed activities, creating a powerful feedback loop for rational drug design.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based virtual screening. mdpi.com A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. mdpi.com The pyrrolidine ring is a versatile scaffold frequently incorporated into pharmacophores for various biological targets. nih.govnih.gov

A pharmacophore model can be generated based on a set of known active ligands or from the interaction pattern observed in a protein-ligand crystal structure. mdpi.commdpi.com This model then serves as a 3D query to screen large chemical databases for novel molecules that match the required spatial and chemical features. frontiersin.org For this compound, a pharmacophore model could be developed based on its key features: the pyrrolidine nitrogen (potential hydrogen bond acceptor), the aromatic rings, and the methoxy (B1213986) groups (potential hydrogen bond acceptors). frontiersin.org This model would then be used in a virtual screening campaign to identify other structurally diverse compounds that might exhibit similar biological activity, guiding the synthesis of new analogues. nih.gov

Design of Ligand-Based Pharmacophores

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential steric and electronic features a molecule must possess to interact with a specific biological target. A pharmacophore model represents the three-dimensional arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are critical for biological activity.

In the context of this compound, a ligand-based pharmacophore model would be constructed from a set of molecules with known activity at a particular receptor or enzyme. This process involves aligning the structures of these active compounds to identify the common chemical features responsible for their shared biological effects. The resulting pharmacophore hypothesis serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules that are likely to exhibit the desired biological activity.

Database Mining for Novel Scaffolds

Database mining, often employed in conjunction with pharmacophore models, is a computational technique used to search vast chemical databases for molecules with specific structural or chemical features. This approach is instrumental in identifying novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents.

For this compound, the pyrrolidine ring and the dimethoxyphenyl group constitute its core scaffold. By using this scaffold as a query, researchers can mine databases to find other compounds that contain this or a similar structural framework. This can lead to the discovery of new molecules with potentially improved pharmacological profiles, such as enhanced potency, selectivity, or better pharmacokinetic properties. This process, often referred to as scaffold hopping, is a valuable strategy for expanding the chemical space around a known active compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (In Silico)

In silico ADME prediction is a critical component of modern drug discovery, providing early insights into the pharmacokinetic profile of a potential drug candidate. These computational models predict how a compound will be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. Early assessment of these properties helps to identify and eliminate compounds with poor pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. Various computational tools and web servers, such as SwissADME and pkCSM, are available for these predictions biorxiv.org.

Computational Assessment of Drug-like Properties

A key aspect of in silico ADME prediction is the assessment of a compound's "drug-likeness." This is often evaluated using established guidelines such as Lipinski's Rule of Five. This rule outlines several molecular properties that are common among orally active drugs. While not a strict determinant of druggability, it provides a useful filter for prioritizing compounds for further investigation.

For this compound, a computational assessment of its drug-like properties can be performed. The key parameters of Lipinski's Rule of Five include molecular weight, the logarithm of the octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors.

Below is a table of the computationally predicted drug-like properties for this compound.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight221.30 g/mol < 500 g/mol (Compliant)
LogP (Octanol-Water Partition Coefficient)1.98≤ 5 (Compliant)
Hydrogen Bond Donors1≤ 5 (Compliant)
Hydrogen Bond Acceptors3≤ 10 (Compliant)

Note: The data in this table are computationally predicted and may vary slightly depending on the algorithm and software used.

Based on these in silico predictions, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs. This favorable profile warrants further experimental investigation into its pharmacokinetic and pharmacodynamic properties.

Future Research Directions and Translational Potential

Exploration of Novel Pyrrolidine-Dimethoxyphenyl Hybrid Structures

The creation of hybrid molecules, which combine the 2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine core with other pharmacologically active moieties, is a promising strategy for developing compounds with enhanced or novel biological activities. nih.gov This approach aims to synergize the properties of each component, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

Researchers are actively designing and synthesizing hybrid compounds that incorporate the pyrrolidine (B122466) scaffold with other important pharmacophores like N-benzoylthiourea, thiohydantoin, and indole. nih.gov Another avenue involves creating spiro-pyrrolidine structures, where the pyrrolidine ring is fused to another ring system in a spirocyclic fashion. These rigid structures can offer a precise three-dimensional orientation for interaction with biological targets. nih.govresearchgate.net For instance, the synthesis of spiro[oxindole-3,2′-pyrrolidine] hybrids has yielded compounds with significant cholinesterase inhibitory activity, a key target in neurodegenerative disease research. researchgate.net The combination of two or more biologically active rings, such as in quinoxaline-1,3,4-oxadiazole hybrids, has been shown to enhance their common action through synergism. mdpi.com

Future work will likely focus on creating diverse libraries of such hybrids to probe a wider range of biological targets. The strategic combination of the dimethoxyphenyl-pyrrolidine motif with other heterocyclic systems known for specific activities (e.g., anticancer, antimicrobial, anti-inflammatory) could yield next-generation therapeutic candidates. nih.govmdpi.com

Advanced Synthetic Methods for Enhanced Scalability and Stereocontrol

The development of efficient, scalable, and stereoselective synthetic routes is critical for the translation of promising compounds from the laboratory to clinical application. For this compound and its derivatives, which contain at least one chiral center, controlling the stereochemistry is paramount as different stereoisomers can have vastly different biological activities and metabolic profiles.

Current research emphasizes multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, to construct the pyrrolidine ring in a single, efficient step. researchgate.net These methods are advantageous as they can generate complex molecules with multiple stereocenters in a highly controlled manner. Future advancements will likely focus on:

Catalytic Asymmetric Synthesis: Employing chiral catalysts to produce enantiomerically pure compounds, avoiding the need for costly and often inefficient separation of isomers later in the synthesis.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis can offer improved safety, consistency, and scalability, making the production of large quantities of the target compound more feasible.

Green Chemistry Principles: Developing synthetic routes that use less hazardous reagents, reduce waste, and are more energy-efficient will be crucial for sustainable pharmaceutical manufacturing.

A comparison of synthetic approaches highlights the ongoing evolution toward more efficient and controlled methodologies.

Synthetic Strategy Key Features Advantages Challenges
Classical Synthesis Multi-step sequences, often with protecting groupsWell-established routesLower overall yields, potential for racemization
1,3-Dipolar Cycloaddition Convergent, forms multiple bonds in one stepHigh efficiency, good stereocontrolSubstrate scope can be limited
Catalytic Asymmetric Synthesis Use of chiral catalysts (metal- or organo-based)High enantiomeric purityCatalyst cost and sensitivity
Flow Chemistry Continuous processing in microreactorsScalability, safety, process controlHigh initial equipment cost

Deepening Mechanistic Understanding of Biological Action

While various biological activities may be identified for derivatives of this compound, a deep understanding of their mechanism of action at the molecular level is essential for rational drug design and optimization. This involves identifying the specific biological targets (e.g., receptors, enzymes, ion channels) with which the compounds interact and elucidating the downstream cellular consequences of these interactions.

For example, docking studies have been used to visualize how hybrid pyrrolidine hydroxamates interact with matrix metalloproteinases (MMPs), showing how specific functional groups chelate the catalytic zinc ion within the enzyme's active site. nih.gov Future research will need to employ a combination of in vitro and in silico techniques to:

Identify Primary Targets: Using techniques like affinity chromatography, proteomics, and thermal shift assays to pull down and identify direct binding partners.

Characterize Binding Interactions: Employing biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify binding affinity and thermodynamics.

Structural Biology: Obtaining X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of the compound bound to its target to reveal the precise binding mode and guide further structural modifications. springernature.com

Cellular Pathway Analysis: Investigating how target engagement translates into a cellular response, for example, by measuring changes in signaling pathways, gene expression, or cell cycle progression. mdpi.com

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Target Identification

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comnih.gov These computational tools can analyze vast datasets to identify novel chemical structures, predict their properties, and suggest potential biological targets. researchgate.netijisae.org

For the this compound scaffold, AI and ML can be applied in several key areas:

Generative Models: AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of active compounds to design novel molecules with improved properties. nih.gov These models can explore a vast chemical space to propose new hybrid structures or modifications to the core scaffold. springernature.com

Property Prediction: ML models can be trained to predict various properties, including biological activity against specific targets, absorption, distribution, metabolism, and excretion (ADME) characteristics, and potential toxicity. researchgate.net This allows for the in silico screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

Target Identification: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate new biological targets for which novel pyrrolidine derivatives could be effective.

Synergistic Approaches: Combining evolutionary algorithms with ML models can create powerful frameworks for inverse molecular design, where the goal is to generate molecules that meet a specific, desired property profile. rsc.org

Investigation of Polypharmacology and Multi-Targeting Approaches

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the concept of polypharmacology—the design of single chemical entities that can intentionally and beneficially interact with multiple targets. nih.gov This approach is particularly relevant for complex, multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may be insufficient.

The this compound scaffold, with its potential for extensive functionalization, is an ideal candidate for developing multi-target-directed ligands (MTDLs). nih.govnih.gov Future research in this area will focus on:

Rational Design of MTDLs: Intentionally combining pharmacophores known to interact with different, disease-relevant targets into a single hybrid molecule. For example, merging the pyrrolidine core with a moiety known to inhibit a specific kinase and another that targets a G-protein coupled receptor.

Systems Biology-Based Screening: Using high-throughput screening methods across a panel of different targets to identify compounds with desired multi-target profiles.

Predictive Modeling: Employing computational tools to predict the likely off-target effects of a compound, which can then be harnessed for therapeutic benefit in a polypharmacological context.

The development of MTDLs offers the potential for improved efficacy and a reduced likelihood of developing drug resistance compared to single-target agents or combination therapies. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3,4-dimethoxyphenylboronic acid and pyrrolidine derivatives under reflux in toluene/ethanol (105°C) . Optimization includes varying catalyst loading (e.g., Pd(PPh₃)₄), base strength (K₂CO₃ vs. NaOH), and solvent polarity. Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography (silica gel) or recrystallization in dichloromethane/hexane is recommended .
Key Reaction Parameters Typical Conditions
CatalystPd(PPh₃)₄ (1–5 mol%)
Solvent SystemToluene/EtOH (3:1)
Temperature105°C (reflux)
Base2M K₂CO₃

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 6.7–7.1 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .
  • Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5% .
  • Thermal Stability : Differential scanning calorimetry (DSC) determines melting points and decomposition thresholds .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (mandatory). Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate organic waste via licensed facilities .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum mechanical calculations (DFT) predict electronic properties (e.g., HOMO/LUMO energies) to guide substitutions at the pyrrolidine nitrogen or dimethoxy phenyl group. Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., neurotransmitter receptors). ICReDD’s reaction path search algorithms reduce trial-and-error synthesis by 30–50% .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., reassess force field parameters in MD simulations).
  • Step 2 : Cross-check experimental conditions (e.g., verify catalyst activity or solvent purity).
  • Step 3 : Use fractional factorial design to isolate variables (e.g., temperature vs. catalyst ratio) .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Inert Atmosphere : Schlenk lines or gloveboxes prevent oxidation of amine intermediates .
  • Protecting Groups : Boc or Fmoc groups stabilize pyrrolidine nitrogens during cross-coupling .
  • Process Analytical Technology (PAT) : In-situ IR monitors reaction progress to minimize side reactions .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer :

  • Library Design : Synthesize analogs with substituents at the 3,4-dimethoxy positions (e.g., halogens, alkyl chains) .
  • Bioassays : Test against relevant targets (e.g., monoamine oxidase-B) using enzyme inhibition assays (IC₅₀ values).
  • Data Analysis : Multivariate regression correlates substituent electronic parameters (Hammett σ) with activity .

Q. What advanced separation techniques address challenges in purifying stereoisomers?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak® columns with hexane/isopropanol mobile phases.
  • Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid) .

Methodological Tables

Experimental Design for Yield Optimization
Factor
Catalyst Loading
Solvent Polarity
Reaction Time
Key Computational Tools
Software
Gaussian 16
AutoDock Vina
ICReDD Platform

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.